Cas no 81581-05-7 (ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate)

ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate
- Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (ACI)
- MFCD17011815
- Ethyl1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
- DB-220470
- 81581-05-7
- SCHEMBL1257597
- HWLGXZVEAIOPJL-UHFFFAOYSA-N
- AKOS015843492
- DS-3188
- D82878
- DTXSID10513439
- 1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
- Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- F1907-2593
- ETHYL 1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXYLATE
- CS-0151709
- ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate
-
- MDL: MFCD17011815
- インチ: 1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3
- InChIKey: HWLGXZVEAIOPJL-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN(CC2C=CC(OC)=CC=2)N=N1)OCC
計算された属性
- せいみつぶんしりょう: 261.11134135g/mol
- どういたいしつりょう: 261.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 429.2±55.0 °C at 760 mmHg
- フラッシュポイント: 213.4±31.5 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00225-250mg |
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95% | 250mg |
¥246.0 | 2024-07-18 | |
TRC | E286811-1g |
ethyl 1-(4-methoxybenzyl)-1h-1,2,3-triazole-4-carboxylate |
81581-05-7 | 1g |
$ 295.00 | 2022-06-05 | ||
Life Chemicals | F1907-2593-1g |
ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95%+ | 1g |
$84.0 | 2023-09-07 | |
Ambeed | A869691-5g |
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95% | 5g |
$308.0 | 2025-02-26 | |
Life Chemicals | F1907-2593-0.25g |
ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95%+ | 0.25g |
$75.0 | 2023-09-07 | |
Life Chemicals | F1907-2593-5g |
ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95%+ | 5g |
$252.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YE066-1g |
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95+% | 1g |
735.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222349-5g |
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95% | 5g |
¥2001.00 | 2024-07-28 | |
Life Chemicals | F1907-2593-10g |
ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95%+ | 10g |
$353.0 | 2023-09-07 | |
Life Chemicals | F1907-2593-2.5g |
ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate |
81581-05-7 | 95%+ | 2.5g |
$168.0 | 2023-09-07 |
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
1.2 -
ごうせいかいろ 7
2.1 -
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate Raw materials
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate Preparation Products
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Professional Introduction to Ethyl 1-(4-Methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 81581-05-7)
Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 81581-05-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a 4-methoxyphenyl moiety in its structure contributes to its unique chemical properties and biological interactions, making it a subject of intense study in the development of novel pharmaceutical agents.
The structure of Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring fused with a phenolic group substituted with a methoxy group at the para position. This arrangement not only imparts specific electronic and steric properties to the molecule but also enhances its solubility and bioavailability in biological systems. The carboxylate ester group at the 4-position of the triazole ring further modulates the compound's reactivity and pharmacokinetic behavior, making it a versatile scaffold for drug design.
In recent years, there has been a surge in research focused on developing new derivatives of triazole compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The methoxyphenyl group in Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate has been particularly studied for its ability to enhance binding affinity to biological targets. This has led to its exploration as a potential lead compound in the synthesis of new drugs targeting various diseases.
One of the most compelling aspects of Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to disrupt abnormal cell growth and proliferation. The triazole core of this compound provides a stable framework for binding to kinase active sites, while the 4-methoxyphenyl group helps optimize interactions with these targets.
Recent studies have highlighted the potential of Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate as a scaffold for developing antiviral agents. The compound's ability to interfere with viral replication by inhibiting key viral enzymes has been demonstrated in several preclinical studies. The methoxy group on the phenolic ring enhances the compound's ability to penetrate cell membranes, improving its efficacy against viruses that rely on host cell machinery for replication.
The synthesis of Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent functionalization steps introduce the 4-methoxyphenyl group and the carboxylate ester moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
The pharmacological profile of Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate has been extensively evaluated in vitro and in vivo. These studies have revealed promising results regarding its ability to modulate biological pathways associated with various diseases. For instance, preclinical trials have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This makes it a potential candidate for treating chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The compound's stability under various storage conditions is another critical factor that contributes to its suitability for pharmaceutical applications. Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate maintains its structural integrity over time when stored at controlled temperatures and humidity levels. This stability ensures that the compound remains effective throughout its shelf life, which is essential for maintaining drug efficacy and safety.
In conclusion, Ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 81581-05-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing new drugs targeting various diseases. Ongoing research continues to explore its applications in oncology, virology, and inflammatory disorders, paving the way for innovative therapeutic strategies.
81581-05-7 (ethyl 1-(4-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 1172456-73-3(5-{4-(5-methoxy-1H-1,3-benzodiazol-2-yl)methylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)
- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)
- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)
- 1260672-44-3(5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)
- 919847-11-3(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 1355217-88-7(6-(Ethyl-methyl-amino)-4-methyl-nicotinonitrile)
- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)
- 2097992-42-0((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)
